1,2,3,4-Tetra-O-acetyl-D-xylopyranose
Overview
Description
1,2,3,4-Tetra-O-acetyl-D-xylopyranose is a synthetic intermediate. It is chiefly employed to study possible anticancer drugs and broad-spectrum antibiotics. It also contributes to the study of diabetes and neurodegenerative diseases . It is a useful research chemical compound used in the selective cleavage by hydrazine of the anomeric acetyl groups of acetylated glycosyl residues .
Synthesis Analysis
D-Xylose was converted via 1,2-O-isopropylidene-alpha-D-xylofuranose into 3-O-benzoyl-5-S-benzoyl-1,2-O-isopropylidene-alpha-D-xylofuranose which, after methanolysis, acetylation and subsequent acetolysis afforded 1,2,3,4-tetra-O-acetyl-5-thio-alpha-D-xylopyranose in an overall yield of 36% .Molecular Structure Analysis
The molecular formula of 1,2,3,4-Tetra-O-acetyl-D-xylopyranose is C13H18O9 . The IUPAC name is [ (3 R ,4 S ,5 R )-4,5,6-triacetyloxyoxan-3-yl] acetate . The InChI is InChI=1S/C13H18O9/c1-6 (14)19-10-5-18-13 (22-9 (4)17)12 (21-8 (3)16)11 (10)20-7 (2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 .Chemical Reactions Analysis
1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose is used in the selective cleavage by hydrazine of the anomeric acetyl groups of acetylated glycosyl residues . Photobromination of tetra–acetyl-β–xylopyranose gives a crystalline product with bromine replacing the axial hydrogen atom at C-5. Nucleophilic displacement of the bromine afforded compounds with inverted stereochemistry at this centre .Physical And Chemical Properties Analysis
The molecular weight of 1,2,3,4-Tetra-O-acetyl-D-xylopyranose is 318.28 g/mol . It has a XLogP3-AA of -0.2, indicating its solubility in water and lipids . It has 0 hydrogen bond donors and 9 hydrogen bond acceptors . It has 8 rotatable bonds .Scientific Research Applications
Synthesis of Tritium-Labeled D-Xylose and Derivatives : It is used in synthesizing D-xylose-5-3H and its derivatives, such as 1,2,4-orthoacetyl-3-O-acetyl-α-D-xylopyranose-5-3H (Bochkov & Rodionov, 1975).
Synthesis of Novel Nucleosides : The compound is useful for synthesizing novel nucleosides, like 1-(2,3,4-tri-O-acetyl-5-thio-β-xylopyranosyl)-lumazine and -pyrimidine nucleosides (Al-Masoudi & Pfleiderer, 1993).
Peptide Synthesis : It plays a role in the synthesis of peptide compounds like L-Alanyl-3-O-(β-D-xylopyranosyl)-L-seryl-glycyl-L-isoleucin (Paulsen & Brenken, 1988).
Photosynthesis Research : It has been used in studies related to photosynthesis, especially in the synthesis of derivatives like 1-O-acetyl-2,3,5,6-tetra-O-benzoyl-4-chloro-D-xylopyranose (Farrier et al., 1984).
Synthesis of Saccharide Polymers : This compound is utilized in the synthesis of saccharide polymers with different sugar content and molecular weights (Yaacoub et al., 1997).
Antithrombotic Agents : It can be transformed into antithrombotic agents, highlighting its potential in medicinal chemistry (Bozo et al., 1998).
properties
IUPAC Name |
[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOQJPYNENPSSS-DAAZQVBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetra-O-acetyl-D-xylopyranose | |
CAS RN |
62929-49-1 | |
Record name | 1,2,3,4-Tetraacetyl-xylopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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